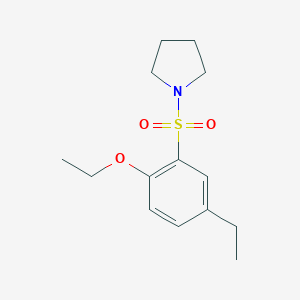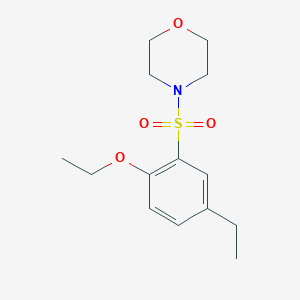![molecular formula C16H24N2O3S B273283 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is known for its ability to inhibit certain enzymes, making it a valuable tool in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition occurs through the formation of a covalent bond between the compound and the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide vary depending on the specific enzyme being inhibited. In general, this compound has been shown to affect processes such as cell signaling, protein degradation, and DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of enzyme inhibition on specific biological processes. However, one limitation of using this compound is its potential for off-target effects, which can lead to unintended consequences.
Direcciones Futuras
There are several future directions for research involving 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of more selective inhibitors that target specific enzymes with greater precision. Another area of research involves the use of this compound in drug discovery, as it has the potential to serve as a lead compound for the development of new drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound on different biological processes.
Métodos De Síntesis
The synthesis of 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide involves the reaction of 1-piperidinecarboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization to obtain a high yield of pure compound.
Aplicaciones Científicas De Investigación
1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide has been widely used in scientific research due to its ability to inhibit certain enzymes. It has been used as a tool in studies related to proteases, kinases, and phosphatases. This compound has also been used to study the effects of enzyme inhibition on various biological processes.
Propiedades
Nombre del producto |
1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide |
|---|---|
Fórmula molecular |
C16H24N2O3S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-(2,3,4,5-tetramethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H24N2O3S/c1-10-9-15(13(4)12(3)11(10)2)22(20,21)18-7-5-14(6-8-18)16(17)19/h9,14H,5-8H2,1-4H3,(H2,17,19) |
Clave InChI |
JQSHWXFVRLAWKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



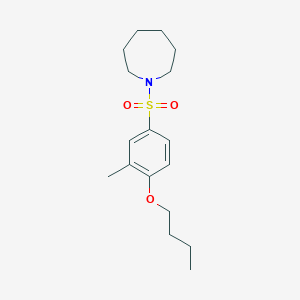
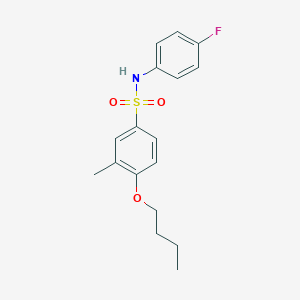

![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)
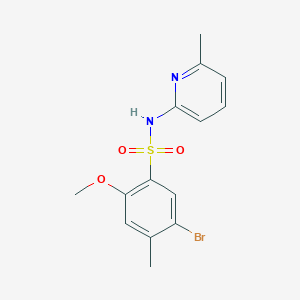
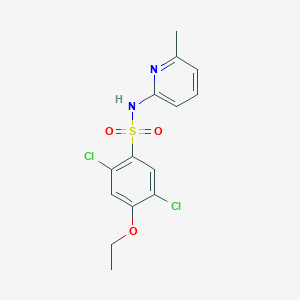
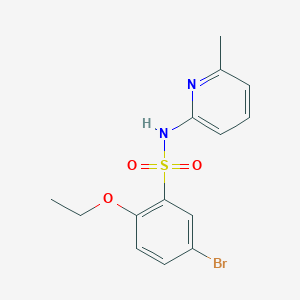
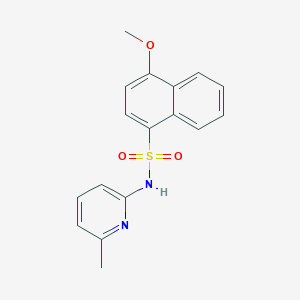
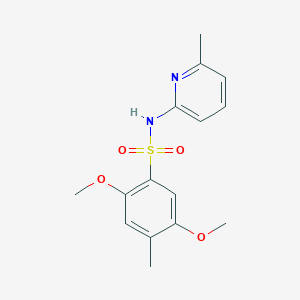
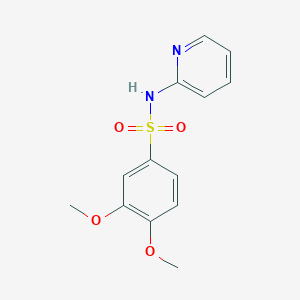
![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)
